N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring and a pyrazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-9-15-12(20-17-9)13(2,3)16-11(19)6-5-10-7-14-18(4)8-10/h7-8H,5-6H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYLLFBIWOHIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C)NC(=O)CCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester, under basic conditions (e.g., sodium hydroxide in dimethyl sulfoxide) at ambient temperature.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole and pyrazole rings through an appropriate linker, such as a propanamide group, using standard amide bond formation techniques (e.g., using coupling reagents like EDCI or DCC in the presence of a base like triethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic rings are common pharmacophores in drug design, making it a potential candidate for developing new pharmaceuticals.
Biological Studies: It can be used to study the biological activity of 1,2,4-oxadiazole and pyrazole derivatives.
Material Science: The compound’s unique structure may be useful in developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The 1,2,4-oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Used for hypertension medication.
Opicapone: Used as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the combination of its 1,2,4-oxadiazole and pyrazole rings, which are less commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
